7-Nitronaphthalene-1-sulfonic acid
Description
Contextual Significance within Organic Chemistry and Industrial Chemical Synthesis
Naphthalene (B1677914) sulfonic acid derivatives are a cornerstone in the manufacturing of dyes and pigments. google.comwikipedia.org Their utility stems from their properties as surfactants, which reduce the surface tension between liquids or between a liquid and a solid, making them valuable in detergents and as dispersants. researchgate.net These compounds are crucial intermediates in the production of azo dyes, which are widely used in the textile industry to impart vibrant and lasting colors to fabrics. nih.govchemicalbook.com The amino-substituted derivatives, known as aminonaphthalenesulfonic acids, are particularly important precursors to a wide range of dyes. wikipedia.org Beyond textiles, naphthalene derivatives find applications in agrochemicals, pharmaceuticals, and the construction industry as plasticizers for concrete. researchgate.net
Historical Trajectories in the Study of Nitrated Naphthalene Compounds
The study of naphthalene and its derivatives dates back to the 19th century, with the first isolation of naphthalene from coal tar in 1819. nih.gov The development of synthetic dyes from coal tar derivatives in the latter half of the 19th century spurred intense investigation into the chemistry of naphthalene. The nitration of naphthalene and its sulfonated forms became a key industrial process. For instance, the reduction of nitronaphthalene sulfonic acids to aminonaphthalene sulfonic acids, such as the various Cleve's acids, was established as a critical step in dye production. chemicalbook.comgoogle.comgoogle.com Early processes involved nitration using a mixture of nitric and sulfuric acids, followed by reduction, often with iron filings in an acidic medium. chemicalbook.comgoogle.com Over the years, processes have been refined to improve yield and isomeric purity. google.comgoogle.com
Overview of Naphthalene Sulfonic Acids as Key Synthetic Intermediates
Naphthalene sulfonic acids are highly versatile intermediates. The sulfonation of naphthalene is a primary step, and the position of the sulfonic acid group is influenced by reaction conditions such as temperature. libretexts.org For example, sulfonation at lower temperatures tends to yield naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid. wikipedia.org
Subsequent nitration introduces a nitro group, and its position is directed by the existing sulfonic acid group. These nitronaphthalene sulfonic acids are rarely the final product; instead, they are precursors to more valuable compounds. google.com The most common transformation is the reduction of the nitro group to an amino group, yielding aminonaphthalenesulfonic acids. wikipedia.org These amino derivatives are then used as diazo components in the synthesis of azo dyes. nih.gov
The general synthetic pathway can be summarized as: Naphthalene → Naphthalene sulfonic acid → Nitronaphthalene sulfonic acid → Aminonaphthalene sulfonic acid → Azo Dye
Table 1: Reactivity and Directing Effects in Naphthalene Substitution
| Reaction | Reagents | Favored Position(s) | Notes |
|---|---|---|---|
| Sulfonation | H₂SO₄ | 1-position (low temp), 2-position (high temp) | The reaction is reversible, allowing for thermodynamic control. |
Research Gaps and Emerging Avenues in Nitronaphthalene Sulfonic Acid Chemistry
While the chemistry of many nitronaphthalene sulfonic acid isomers, such as those leading to the industrially significant Cleve's acids (1,6- and 1,7-isomers) and Peri acid (1,8-isomer), is well-established, specific isomers like 7-nitronaphthalene-1-sulfonic acid are less documented in scientific literature. wikipedia.orgchemicalbook.com Much of the historical and ongoing research has focused on optimizing the production and separation of the most commercially valuable isomers. google.com
This focus has left a considerable knowledge gap regarding the synthesis, properties, and potential applications of less common isomers. Emerging research avenues could include:
Selective Synthesis: Developing novel catalytic or procedural methods to selectively synthesize less-favored isomers like this compound.
Characterization: Thoroughly characterizing the physical and chemical properties of these understudied compounds.
Novel Applications: Exploring the potential of these isomers as intermediates for new pharmaceuticals, agrochemicals, or functional materials where their specific substitution pattern might offer unique advantages.
The lack of extensive research on this compound suggests that its potential as a unique building block in organic synthesis remains largely untapped, presenting an open field for future investigation.
Structure
3D Structure
Properties
CAS No. |
54220-77-8 |
|---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)8-5-4-7-2-1-3-10(9(7)6-8)17(14,15)16/h1-6H,(H,14,15,16) |
InChI Key |
NXOIHHATVQOBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Nitronaphthalene 1 Sulfonic Acid
Reactions Involving the Nitro Group
The nitro group is a key site for chemical modification, offering a gateway to the synthesis of valuable amino-substituted naphthalenesulfonic acids, which are important intermediates in the dye industry.
The most significant reaction involving the nitro group is its reduction to a primary amine (-NH₂), yielding 7-amino-naphthalene-1-sulfonic acid. This transformation is a cornerstone in the synthesis of azo dyes and other colorants. The reduction can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction using metals.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitronaphthalene-sulfonic acids due to its high efficiency and cleaner reaction profiles. The process involves treating the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.
The reaction typically proceeds by suspending a salt of the nitronaphthalene-sulfonic acid in a solvent, usually water or a water-alcohol mixture. google.com A variety of catalysts are effective, with Raney nickel being a common choice. google.com The Raney nickel can also be alloyed with other metals like iron or molybdenum to modify its activity. google.com The hydrogenation is generally carried out at elevated temperatures, typically ranging from 100°C to 180°C, and under significant hydrogen pressure, often between 100 and 300 bars. google.com
A key process parameter is to maintain a low concentration of the starting nitronaphthalene-sulfonic acid in the reaction mixture, generally not exceeding 3% relative to the total weight, to ensure a controlled reaction and high yield. google.com The final concentration of the resulting aminonaphthalene-sulfonic acid product is typically aimed to be between 5% and 40%. google.com
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitronaphthalene-sulfonic Acids
| Parameter | Typical Range | Catalyst Examples | Reference |
|---|---|---|---|
| Temperature | 100 - 180 °C | Raney Nickel | google.com |
| Hydrogen Pressure | 100 - 300 bar | Raney Nickel/Iron | google.com |
| Solvent | Water, Water/Alcohol Mixtures | Palladium on Carbon | google.com |
| Substrate | Aqueous solution of salts (Na⁺, K⁺, Mg²⁺, Ca²⁺) | Platinum | google.com |
| pH | 6 - 9 | - | google.com |
While direct reduction is most common, reductive amination strategies can be conceptualized for more complex syntheses, although they are less frequently documented for this specific compound. In principle, this would involve the reduction of the nitro group in the presence of an aldehyde or ketone, leading to the formation of a secondary or tertiary amine in a single step. However, the predominant and industrially established route for producing the corresponding primary amine is through direct reduction using methods like catalytic hydrogenation or chemical reduction with metals.
For instance, the chemical reduction of nitronaphthalene sulfonic acids is often performed using metals like iron powder or zinc dust in an acidic medium. smolecule.comgoogle.com In a typical procedure, the nitro compound is treated with pulverized iron in an acidic solution, leading to the formation of the corresponding aminonaphthalene-sulfonic acid. google.com This method is robust and has been historically significant in the production of Cleve's acids, which are isomers of the reduction product of 7-nitronaphthalene-1-sulfonic acid. google.comchemicalbook.com
The naphthalene (B1677914) ring of this compound is electron-deficient due to the strong electron-withdrawing nature of both the nitro and sulfonic acid groups. This electron deficiency makes the aromatic ring susceptible to attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.com
The reaction proceeds via an addition-elimination mechanism. youtube.comyoutube.com A nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the nitro group is crucial as it stabilizes this negatively charged intermediate, particularly when the attack occurs at a position ortho or para to it. masterorganicchemistry.comyoutube.com In the second step, a leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
For this compound, the nitro group at the C-7 position would activate the adjacent C-6 and C-8 positions for nucleophilic attack. A suitable leaving group would need to be present at one of these positions for a substitution reaction to occur. While specific examples of NAS on this compound itself are not extensively documented in readily available literature, the underlying principles of NAS on nitro-activated aromatic systems are well-established and would apply. masterorganicchemistry.comyoutube.com
Reduction Chemistry to Aminonaphthalene Sulfonic Acids
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acid, comparable in strength to sulfuric acid. Its primary role in the reactivity of the molecule is in acid-base chemistry and as a handle for derivatization or to impart water solubility.
As a strong acid, this compound readily reacts with bases to form salts. This property is often exploited for the purification and separation of isomers. For example, in mixtures containing isomers of nitronaphthalene sulfonic acids, selective precipitation can be achieved by forming salts with different metal ions. google.com
A documented industrial process separates 1-nitronaphthalene-6-sulfonic acid from the 1-nitronaphthalene-7-sulfonic acid isomer by first neutralizing the mixture with calcium carbonate. google.com After removing the resulting calcium sulfate (B86663), a barium salt like barium chloride is added in a controlled amount to selectively precipitate the barium salt of the 6-isomer, leaving the 7-isomer in the filtrate. google.com This demonstrates the utility of differential solubility of various metal salts for purification.
Table 2: Salt Formation for Isomer Separation
| Reagent | Purpose | Outcome | Reference |
|---|---|---|---|
| Calcium Carbonate (CaCO₃) | Neutralization of the acid mixture | Formation of soluble calcium sulfonates and insoluble calcium sulfate | google.com |
| Barium Chloride (BaCl₂) | Selective Precipitation | Precipitation of the less soluble Barium 1-nitronaphthalene-6-sulfonate | google.com |
The sulfonic acid group can also be converted into other functional groups. For instance, fusion with sodium hydroxide (B78521) at high temperatures can replace the sulfonic acid group with a hydroxyl group (-OH), a reaction that could theoretically convert the starting material into a nitronaphthol. wikipedia.org
Desulfonation and Resulfonation Processes
The sulfonation of naphthalene is a reversible process, and the position of the sulfonic acid group can be influenced by reaction conditions. wordpress.com When naphthalene is sulfonated at lower temperatures, around 80°C, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. wordpress.com However, heating naphthalene-1-sulfonic acid in sulfuric acid to higher temperatures, such as 130-160°C, leads to the thermodynamically more stable naphthalene-2-sulfonic acid. wordpress.comwordpress.com This transformation occurs through a process of desulfonation followed by resulfonation. wordpress.com
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The presence of substituents on the ring significantly influences the rate and regioselectivity of these reactions.
Positional Selectivity in Further Functionalization
In electrophilic aromatic substitution of naphthalene, the incoming electrophile generally attacks the α-position (C1, C4, C5, C8) as this leads to a more stable carbocation intermediate where one of the rings remains fully aromatic. wordpress.comwordpress.com However, the presence of existing substituents plays a crucial role in directing further substitution.
For this compound, the sulfonic acid group (-SO₃H) and the nitro group (-NO₂) are both electron-withdrawing and deactivating groups. Electron-withdrawing groups generally direct incoming electrophiles to the meta position. However, in naphthalene systems, the inherent preference for α-substitution must also be considered. The nitro group at the 7-position (a β-position) and the sulfonic acid group at the 1-position (an α-position) will deactivate the ring towards electrophilic attack.
Conversely, nucleophilic aromatic substitution (NAS) is favored on aromatic rings that are electron-poor, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comyoutube.comyoutube.com The presence of the nitro group makes the naphthalene ring of this compound susceptible to nucleophilic attack. The rate of NAS is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com
Mechanistic Investigations of Substitution Reactions
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the aromatic π-system, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. pearson.comlibretexts.org This is typically the rate-determining step. masterorganicchemistry.com A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. libretexts.orgmasterorganicchemistry.com For sulfonation, the electrophile is SO₃ (or HSO₃⁺), and for nitration, it is the nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution: NAS on activated aromatic systems generally proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.comchadsprep.com A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a suitable leaving group, forming a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized, often onto the electron-withdrawing groups. youtube.com In the subsequent, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
Formation of Azo Compounds and Related Chromophores
The nitro group of this compound can be reduced to an amino group, forming 7-aminonaphthalene-1-sulfonic acid. This amino derivative is a key precursor for the synthesis of azo dyes.
Diazotization and Coupling Reactions with Amines or Phenols
Aromatic primary amines, such as 7-aminonaphthalene-1-sulfonic acid, can be converted into diazonium salts through a process called diazotization. wordpress.comnptel.ac.in This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). google.comorgsyn.orgjournalijar.com The resulting diazonium salt is an electrophile.
These diazonium salts can then undergo an electrophilic aromatic substitution reaction with an activated aromatic compound, such as a phenol (B47542) or an aromatic amine, in what is known as a diazo coupling reaction. nptel.ac.inlibretexts.org The product of this reaction is an azo compound, characterized by the -N=N- linkage, which often results in a highly colored molecule. nptel.ac.inlibretexts.org The pH of the reaction medium is crucial; coupling with phenols is typically carried out under weakly alkaline conditions (pH 9-10), while coupling with amines is performed in weakly acidic conditions. nptel.ac.inlibretexts.orglibretexts.org
Structural Elucidation of Resulting Dye Intermediates
The azo compounds formed from the coupling of diazotized 7-aminonaphthalene-1-sulfonic acid are important intermediates in the dye industry. nptel.ac.ingoogle.com The specific color of the resulting azo dye depends on the structure of the coupling component. ontosight.ai For example, coupling with phenols or naphthols will yield different chromophores than coupling with aromatic amines. nptel.ac.inlibretexts.org
The structures of these dye intermediates are typically elucidated using a combination of spectroscopic techniques. UV-Visible spectroscopy is used to determine the absorption maxima, which is related to the color of the dye. journalijar.com Infrared (IR) spectroscopy can identify characteristic functional groups, such as the N=N stretch of the azo group and the S=O stretches of the sulfonic acid group.
Thermal and Photochemical Transformations of this compound
The study of the thermal and photochemical transformations of this compound is crucial for understanding its stability, reactivity, and potential degradation pathways under various environmental and industrial conditions. While specific detailed research findings exclusively on the thermal and photochemical behavior of this compound are not extensively documented in publicly available literature, general principles derived from related naphthalene sulfonic acids and nitroaromatic compounds can provide valuable insights.
Thermal Transformations
The thermal stability of naphthalene sulfonic acids is a subject of interest, particularly in fields such as geothermal tracing and the synthesis of dye intermediates. Generally, naphthalene sulfonic acids are relatively stable. However, at elevated temperatures, they undergo decomposition reactions.
Research on various naphthalene disulfonate (NDS) and naphthalene sulfonate (NSA) isomers has shown that they become unstable in hydrothermal solutions at temperatures exceeding 300°C. synchem.de The primary decomposition products identified under these conditions are naphthalene, 1-naphthol, and 2-naphthol. synchem.de The stability of these compounds is also influenced by factors such as pH and the presence of salts. synchem.de For instance, the presence of dissolved salts has been observed to slow down the rate of decomposition. synchem.de
While these findings pertain to general naphthalene sulfonates, it can be inferred that this compound would likely exhibit similar degradation behavior at high temperatures. The presence of the nitro group, an electron-withdrawing group, might influence the thermal stability and the specific decomposition products. Upon heating to decomposition, nitroaromatic compounds are known to emit toxic fumes of nitrogen oxides.
Table 1: General Thermal Decomposition Products of Naphthalene Sulfonates at High Temperatures
| Precursor Compound | Condition | Major Decomposition Products |
| Naphthalene Sulfonate Isomers | Hydrothermal solutions (≥ 300°C) | Naphthalene, 1-Naphthol, 2-Naphthol |
This table is based on the general behavior of naphthalene sulfonates and not specifically on this compound due to a lack of specific data in the searched literature.
Photochemical Transformations
The photochemical behavior of aromatic compounds is of significant interest due to their potential for photodegradation in the environment upon exposure to sunlight. The photolysis of nitrophenols, which share structural similarities with nitronaphthalene sulfonic acids, has been studied as a potential source of atmospheric nitrous acid (HONO). These studies indicate that photolysis can lead to the formation of hydroxyl radicals and NO.
For sulfonated aromatic pollutants, such as 1,5-naphthalenedisulfonic acid, studies have shown that their degradation via UV photolysis is significantly more efficient in the presence of hydrogen peroxide (H₂O₂). This suggests that advanced oxidation processes could be effective in breaking down such persistent compounds.
While direct studies on the photolysis of this compound are scarce, it is plausible that it would undergo photochemical transformations when exposed to UV radiation. The nitro group can be photoreactive, and its presence on the naphthalene ring system could lead to a variety of products. The sulfonic acid group enhances water solubility, making aqueous phase photochemistry particularly relevant.
Potential photochemical transformation pathways could involve:
Photoreduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
Hydroxylation of the aromatic ring: The addition of hydroxyl radicals to the naphthalene ring could occur, especially in the presence of photosensitizers or advanced oxidation agents.
Desulfonation: The sulfonic acid group could be cleaved from the aromatic ring.
Table 2: Potential Photochemical Transformation Products of Nitroaromatic and Sulfonated Aromatic Compounds
| Compound Class | Transformation | Potential Products |
| Nitrophenols | Photolysis | Hydroxyl radicals, NO, Nitrous acid |
| Sulfonated Naphthalenes | UV/H₂O₂ | More biodegradable species |
| Nitroaromatics | Photoreduction | Nitroso, Hydroxylamino, Amino derivatives |
This table illustrates general photochemical behaviors of related compound classes, as specific data for this compound is not detailed in the available search results.
Further empirical research is necessary to fully elucidate the specific thermal and photochemical transformation pathways and products of this compound.
Spectroscopic and Structural Elucidation of 7 Nitronaphthalene 1 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 7-Nitronaphthalene-1-sulfonic acid, ¹H and ¹³C NMR would confirm the substitution pattern on the naphthalene (B1677914) ring system.
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. The chemical shifts of the six aromatic protons are influenced by the electron-withdrawing effects of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups. Protons on a naphthalene ring system typically resonate between 7.4 and 8.2 ppm. rsc.orgmodgraph.co.uk However, the substituents will cause significant shifts from this range.
The sulfonic acid group at the C1 position and the nitro group at the C7 position deshield adjacent protons, shifting them to a lower field (higher ppm). Protons in a peri position (like H8 relative to the C1-sulfonic acid group) are particularly deshielded. Similarly, protons ortho to the nitro group (H6 and H8) would also experience deshielding. Based on data from related compounds like 1-naphthalenesulfonic acid and 1-nitronaphthalene (B515781), the proton adjacent to the sulfonic acid group (H2) and the protons ortho to the nitro group (H6 and H8) are expected to be the most downfield. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.2-8.4 | d | J ≈ 8-9 |
| H-3 | ~7.6-7.8 | t | J ≈ 7-8 |
| H-4 | ~8.0-8.2 | d | J ≈ 8-9 |
| H-5 | ~8.3-8.5 | d | J ≈ 8-9 |
| H-6 | ~8.1-8.3 | dd | J ≈ 8-9, 2 |
| H-8 | ~9.0-9.2 | d | J ≈ 2 |
Note: These are predicted values based on substituent effects on the naphthalene ring. Actual values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show ten distinct signals for the ten carbon atoms of the naphthalene ring, as the substitution pattern removes all symmetry. The chemical shifts are influenced by the attached functional groups.
The carbons directly bonded to the electron-withdrawing sulfonic acid (C1) and nitro (C7) groups are expected to have their signals shifted downfield. The quaternary carbons (C1, C4a, C7, C8a) are typically identified by their lower intensity and lack of a direct proton attachment in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. Studies on substituted naphthalenes have shown that substituent effects can be complex, influencing not only the directly attached carbon but also other carbons in the ring system through resonance. ias.ac.inacs.orgdatapdf.com
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~140-145 |
| C-2 | ~125-130 |
| C-3 | ~128-132 |
| C-4 | ~124-128 |
| C-4a | ~130-135 |
| C-5 | ~122-126 |
| C-6 | ~129-133 |
| C-7 | ~148-152 |
| C-8 | ~120-124 |
| C-8a | ~133-138 |
Note: These are predicted values. The exact chemical shifts can be influenced by solvent and pH.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, H2 would show a correlation to H3, and H3 to H4. Similarly, H5 would show a correlation to H6. This helps in tracing the proton network within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of the signals for C2, C3, C4, C5, C6, and C8 once their corresponding proton signals are identified.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons. For example, the proton at H8 would be expected to show a correlation to C1, C7, and C4a, helping to confirm their assignments. mdpi.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro and sulfonic acid groups.
The **nitro group (-NO₂) ** gives rise to two prominent stretching vibrations:
An asymmetric stretch (νas) typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com
A symmetric stretch (νs) is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are usually strong in the IR spectrum. spectroscopyonline.com A scissoring vibration can also be observed around 850 cm⁻¹. spectroscopyonline.com
The sulfonic acid group (-SO₃H) has several characteristic vibrations:
Asymmetric and symmetric S=O stretching vibrations are very strong in the IR spectrum and typically occur in the ranges of 1250-1160 cm⁻¹ and 1080-1030 cm⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com For sulfonic acids, these bands can be broad and complex.
The S-O stretching vibration is expected in the 700-800 cm⁻¹ region. asianpubs.org
A broad O-H stretching band from the sulfonic acid group would be expected in the region of 3000-2500 cm⁻¹.
Characteristic Vibrational Frequencies for Functional Groups
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| -NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| -NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| -SO₃H | O-H Stretch | 3000 - 2500 | Broad, Strong |
| -SO₃H | S=O Asymmetric Stretch | 1250 - 1160 | Strong |
| -SO₃H | S=O Symmetric Stretch | 1080 - 1030 | Strong |
| -SO₃H | S-O Stretch | 800 - 700 | Medium |
The naphthalene ring itself gives rise to a series of characteristic vibrations.
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1620-1400 cm⁻¹ region. asianpubs.org The substitution pattern affects the exact position and intensity of these bands.
C-H out-of-plane bending: These are strong bands in the IR spectrum in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern of the aromatic ring. For a 1,7-disubstituted naphthalene, a complex pattern is expected in this region. The C-H out-of-plane bending for naphthalene itself shows a very strong band around 780 cm⁻¹. researchgate.netnasa.gov
The combination of these spectroscopic methods allows for a detailed and confident elucidation of the structure of this compound, even in the absence of a complete set of directly measured spectral data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the conjugated systems and the effects of various functional groups.
The UV-Vis spectrum of a naphthalene derivative is dominated by transitions within the aromatic system. The naphthalene core itself exhibits characteristic absorption bands, often designated as the ¹Lₐ and ¹Lₑ transitions. researchgate.net The introduction of substituents, such as a nitro group (-NO₂) and a sulfonic acid group (-SO₃H), significantly perturbs the electronic structure of the naphthalene ring, leading to shifts in the absorption maxima and changes in molar absorptivity.
The nitro group acts as a strong chromophore and an electron-withdrawing group, which can extend the conjugation of the naphthalene system and introduce new electronic transitions, often of the n → π* and π → π* type. wikipedia.orgbartleby.com The sulfonic acid group, while not a chromophore in the same sense as the nitro group, can influence the electronic environment of the naphthalene ring through its electron-withdrawing inductive effect.
Studies on related nitronaphthalenes provide a basis for understanding the expected electronic transitions in this compound. For instance, α-nitronaphthalene (1-nitronaphthalene) exhibits absorption maxima at approximately 213 nm, 243 nm, and 326.5 nm. oup.com β-nitronaphthalene (2-nitronaphthalene) shows peaks at around 210.5 nm, 259.5 nm, 303 nm, and 342 nm. oup.com These transitions are attributed to configurational interactions among the ground, locally-excited, and charge-transfer configurations. oup.com Given the substitution pattern of this compound, its UV-Vis spectrum is anticipated to show complex absorption bands resulting from the combined effects of the nitro and sulfonic acid groups on the naphthalene nucleus.
Table 1: UV Absorption Maxima of Related Naphthalene Derivatives
| Compound | Absorption Maxima (λ_max) in nm |
| α-Nitronaphthalene | 213, 243, 326.5 oup.com |
| β-Nitronaphthalene | 210.5, 259.5, 303, 342 oup.com |
| 1-Naphthol | 310.95 (S1), 332 (S2) researchgate.net |
| 2-Naphthol | 303.42 (S1), 351.37 (S2) researchgate.net |
This table presents data for related compounds to infer the spectroscopic behavior of this compound.
The position and nature of substituents on the naphthalene ring have a profound impact on the UV-Vis absorption characteristics, often leading to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.
The nitro group, being a powerful electron-withdrawing group, typically causes a bathochromic shift in the absorption spectra of aromatic compounds. This is due to the extension of the π-conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of a nitro group can also lead to the appearance of charge-transfer (CT) bands. nih.gov
The sulfonic acid group is also electron-withdrawing and its presence can further modify the electronic transitions. Studies on azo dyes containing sulfonic acid groups have shown that these groups can influence the solubility and the interaction of the dye molecules with their environment, which in turn affects the absorption spectrum. nih.gov In nitrophenols, the solvent has been shown to have a significant effect on the absorption spectra, highlighting the role of the local environment. researchgate.netnsf.gov For this compound, the interplay between the electron-withdrawing nature of both the nitro and sulfonic acid groups, and their specific positions on the naphthalene ring, will dictate the final absorption profile. The position of the substituents is crucial; for example, in disubstituted naphthalenes, a β,β-disubstitution (as in a 2,6- or 2,7-isomer) is expected to produce a significant bathochromic shift.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a synthesized compound or for identifying unknown substances. For this compound, with a molecular formula of C₁₀H₇NO₅S, the expected exact mass can be calculated and compared with the experimentally determined mass from an HRMS instrument. This comparison, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Table 2: Calculated Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₅S chemsrc.com |
| Molecular Weight | 253.23 g/mol chemsrc.com |
| Exact Mass | 253.0045 Da |
This table is based on the known chemical formula of the compound.
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of atoms and the presence of specific functional groups can be deduced.
For this compound, the fragmentation is expected to be influenced by the nitro and sulfonic acid groups. Based on studies of related compounds, several fragmentation pathways can be anticipated. The loss of the nitro group (NO₂) or a nitrous acid molecule (HNO₂) is a common fragmentation pathway for nitroaromatic compounds. researchgate.net Similarly, the sulfonic acid group can fragment through the loss of SO₃ or HSO₃.
The fragmentation of the naphthalene backbone itself would also contribute to the mass spectrum. Analysis of the mass spectra of 1-nitronaphthalene nist.gov and 1-naphthalenesulfonic acid nist.gov from the NIST database can provide clues. For 1-nitronaphthalene, significant fragments are observed at m/z 127 (loss of NO₂) and m/z 115. For 1-naphthalenesulfonic acid, major fragments appear at m/z 128 (naphthalene) and m/z 80 (SO₃). The fragmentation of this compound would likely involve a combination of these pathways, providing valuable structural information.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
In a hypothetical crystal structure of this compound, one would expect to observe specific bond lengths for the C-N, N-O, C-S, and S-O bonds, consistent with their chemical nature. The crystal packing would likely be dominated by hydrogen bonding involving the sulfonic acid group and potentially weak C-H···O interactions. Furthermore, π-π stacking interactions between the naphthalene rings of adjacent molecules could play a significant role in stabilizing the crystal lattice, as observed in other naphthalene derivatives. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Related Nitronaphthalene Derivative (2-methoxy-1-nitronaphthalene)
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | researchgate.net |
| a (Å) | 9.1291 (4) | nih.gov |
| b (Å) | 10.2456 (4) | nih.gov |
| c (Å) | 10.5215 (4) | nih.gov |
| α (°) | 86.390 (2) | nih.gov |
| β (°) | 82.964 (2) | nih.gov |
| γ (°) | 85.801 (2) | nih.gov |
| Dihedral Angle (NO₂ to Naphthalene) | 89.9 (2)° and 65.9 (2)° | nih.gov |
This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.
Intermolecular Interactions and Supramolecular AssemblyA detailed exploration of the supramolecular chemistry of this compound would involve identifying and analyzing the non-covalent interactions between adjacent molecules. This includes hydrogen bonding, which is expected to be significant given the presence of the sulfonic acid and nitro groups, as well as π-π stacking interactions arising from the aromatic naphthalene core. Understanding these interactions is crucial for explaining the overall packing arrangement and the resulting macroscopic properties of the crystalline material.
While information on related compounds, such as other isomers of nitronaphthalene sulfonic acid and aminonaphthalenesulfonic acids, is available, this data cannot be extrapolated to accurately describe the specific structural characteristics of this compound. The precise positioning of the nitro and sulfonic acid groups on the naphthalene ring profoundly influences the molecule's electronic distribution and steric properties, leading to unique crystal packing and intermolecular interactions.
Without access to the crystallographic information file (CIF) or published research detailing the crystal structure of this compound, any discussion on its unit cell parameters and supramolecular assembly would be purely speculative and fall outside the required scope of a scientifically accurate article.
Therefore, the requested sections on the spectroscopic and structural elucidation of this compound cannot be completed at this time.
Theoretical and Computational Investigations of 7 Nitronaphthalene 1 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. These methods, based on the principles of quantum mechanics, can predict molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govbohrium.commdpi.com It offers a good balance between accuracy and computational cost for medium-sized organic molecules like 7-nitronaphthalene-1-sulfonic acid.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov For this compound, several isomers are possible due to the different substitution patterns of the nitro and sulfonic acid groups on the naphthalene (B1677914) core.
DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to optimize the geometry of each isomer. nih.gov The process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. The relative energies of these optimized isomers can then be compared to determine their thermodynamic stability. For instance, a hypothetical DFT study might yield the relative energies of different nitronaphthalene-1-sulfonic acid isomers as shown in the table below.
Table 1: Hypothetical Relative Energies of Nitronaphthalene-1-sulfonic Acid Isomers Calculated using DFT This table is illustrative and does not represent actual experimental or calculated data.
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| 2-Nitronaphthalene-1-sulfonic acid | 3.5 |
| 3-Nitronaphthalene-1-sulfonic acid | 2.1 |
| 4-Nitronaphthalene-1-sulfonic acid | 1.8 |
| 5-Nitronaphthalene-1-sulfonic acid | 1.2 |
| 6-Nitronaphthalene-1-sulfonic acid | 0.5 |
| This compound | 0.0 |
| 8-Nitronaphthalene-1-sulfonic acid | 2.8 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the nitro and sulfonic acid groups is expected to lower the energies of both the HOMO and LUMO, and influence the magnitude of the gap. DFT calculations can provide precise values for these orbital energies.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes and does not represent actual calculated data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.25 |
| LUMO Energy | -3.50 |
| HOMO-LUMO Gap | 4.75 |
Analysis of the spatial distribution of the HOMO and LUMO can also reveal likely sites for electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. mdpi.com The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are favorable sites for nucleophilic attack. mdpi.com
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and sulfonic acid groups, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonic acid group would exhibit a strong positive potential.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energetic predictions. researchgate.net
These high-accuracy methods could be employed to refine the relative energies of the this compound isomers calculated by DFT. This is particularly important for cases where the energy differences are small and a more precise determination of the most stable isomer is required.
Density Functional Theory (DFT) for Electronic Structure
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, MD simulations could be used to investigate its behavior in different solvent environments. For example, a simulation could model the interactions between the sulfonic acid group and water molecules, providing insights into its solvation and dissociation in aqueous solution. Such simulations would be crucial for understanding its properties in a biological or environmental context.
Conformational Analysis and Dynamics in Solution
The conformational landscape of this compound is primarily dictated by the orientation of the sulfonic acid and nitro functional groups relative to the naphthalene ring. Computational methods, such as Density Functional Theory (DFT), can be employed to determine the most stable conformations of the molecule. The rotation around the C-S and C-N bonds introduces the possibility of different rotamers.
The key dihedral angles defining the conformation are:
O=S-C1-C9: Defines the orientation of the sulfonic acid group.
O=N-C7-C8: Defines the orientation of the nitro group.
In the gas phase, the molecule is expected to adopt a conformation that minimizes steric hindrance and maximizes electronic stabilization. The nitro group tends to be coplanar with the naphthalene ring to facilitate π-conjugation. The sulfonic acid group, being bulkier, may exhibit a greater degree of rotational freedom.
In solution, the dynamics of these conformations become significant. Molecular dynamics (MD) simulations can provide insights into the rotational barriers of the functional groups and the timescale of conformational interconversion. The presence of a solvent is expected to influence the conformational preferences by stabilizing certain rotamers through intermolecular interactions, such as hydrogen bonding with the sulfonic acid group.
Table 1: Predicted Torsional Barriers for Functional Group Rotation in this compound (Illustrative Data)
| Rotational Bond | Dihedral Angle (°) | Energy Barrier (kcal/mol) |
| C(1)-S | 0 | 0.0 (staggered) |
| 60 | 2.5 (eclipsed) | |
| 120 | 0.0 (staggered) | |
| C(7)-N | 0 | 0.0 (planar) |
| 90 | 4.0 (perpendicular) |
Note: This data is illustrative and based on typical values for similar aromatic compounds.
Solvation Effects on Molecular Behavior
Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties.
In polar protic solvents (e.g., water, methanol): Strong hydrogen bonding interactions between the solvent and the sulfonic acid group are expected. This would lead to a significant stabilization of the ground state and could influence the molecule's acidity and reactivity.
In polar aprotic solvents (e.g., DMSO, acetonitrile): Dipole-dipole interactions will be the dominant solvation force. These solvents will solvate the polar regions of the molecule, affecting its conformational equilibrium and electronic distribution.
In nonpolar solvents (e.g., hexane, toluene): Solvation effects will be much weaker, and the molecule's behavior will be closer to its gas-phase properties. The low solubility of this polar compound in nonpolar solvents is a practical consideration.
Solvation is also expected to impact the electronic properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO).
Table 2: Predicted Solvatochromic Effects on the Dipole Moment of this compound (Illustrative Data)
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 5.2 |
| Toluene | 2.4 | 6.8 |
| Acetonitrile (B52724) | 37.5 | 8.5 |
| Water | 78.4 | 9.3 |
Note: This data is illustrative and demonstrates the expected trend of increasing dipole moment with solvent polarity.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
Computational IR and NMR Spectral Simulation
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the experimentally observed IR bands to specific vibrational modes. For this compound, key vibrational modes would include:
S=O stretching: Expected in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).
N=O stretching: Predicted to appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
S-O stretching: Around 900-1000 cm⁻¹.
C-H stretching and bending modes of the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly useful for interpreting experimental NMR spectra and for confirming the molecular structure. The electron-withdrawing effects of the nitro and sulfonic acid groups will significantly influence the chemical shifts of the aromatic protons and carbons. Protons and carbons closer to these groups are expected to be deshielded and resonate at a higher frequency (downfield).
Theoretical UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The presence of the nitro group and the extended π-system of the naphthalene ring are expected to result in absorption bands in the UV region. The sulfonic acid group, while not a chromophore itself, can influence the absorption spectrum by modifying the electronic structure of the naphthalene ring.
The main electronic transitions are expected to be of the π → π* type. The calculated maximum absorption wavelength (λ_max) can be compared with experimental data for validation. Solvatochromic effects are also important, with polar solvents potentially causing a red or blue shift in the absorption bands depending on the nature of the electronic transition.
Theoretical calculations can also provide insights into the excited state properties of the molecule, which are relevant for understanding its fluorescence or phosphorescence behavior. However, many nitrated aromatic compounds are known to be non-emissive or weakly emissive due to efficient non-radiative decay pathways.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.
Transition State Characterization for Nitration and Other Reactions
The formation of this compound likely proceeds through the sulfonation of 2-nitronaphthalene or the nitration of naphthalene-2-sulfonic acid. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing functional groups.
Computational studies on the nitration of naphthalene have shown that the reaction proceeds through a Wheland intermediate (a sigma complex). researchgate.net The stability of this intermediate determines the preferred position of attack. The formation of the 1-nitro isomer is generally favored kinetically. youtube.com
For the nitration of a substituted naphthalene, the transition state for the attack of the nitronium ion (NO₂⁺) at each possible position on the ring can be located and its energy calculated. The position with the lowest activation energy barrier will correspond to the major product.
For this compound, computational studies could be used to model:
Further nitration: To predict the position of a second nitro group addition.
Nucleophilic aromatic substitution: To investigate the potential for displacement of the nitro group or other substituents.
Reduction of the nitro group: To model the mechanism of its conversion to an amino group.
By characterizing the geometries and energies of the reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism can be achieved.
Regioselectivity and Stereoselectivity Prediction
Regioselectivity Prediction:
Computational chemistry provides powerful tools to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on molecules like this compound. The existing nitro and sulfonic acid groups on the naphthalene core are deactivating and act as meta-directing groups in simpler aromatic systems. However, in the bicyclic naphthalene system, their directing effects are more complex.
Theoretical predictions of regioselectivity for further substitution reactions on this compound would typically involve the following computational approaches:
Analysis of Electrostatic Potential (ESP) Maps: ESP maps visualize the electron density distribution on the molecule's surface. Regions with high negative potential (electron-rich) are more susceptible to electrophilic attack. By calculating the ESP map for this compound, potential sites for electrophilic substitution can be identified.
Calculation of Fukui Functions and Dual Descriptors: These concepts from conceptual density functional theory (DFT) are used to predict the reactivity of different atomic sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. For electrophilic attack, the relevant function (f-) highlights nucleophilic centers.
Modeling of Reaction Intermediates (Sigma Complexes): A common method involves calculating the relative energies of the possible carbocation intermediates (Wheland or sigma complexes) that can be formed during an electrophilic substitution reaction. The transition state leading to the most stable intermediate is generally the lowest in energy, and thus, the corresponding product is favored. A hypothetical energy profile for the nitration of this compound is presented in Table 1.
A computational study on the nitration of 3-isopropyl-1,6-dimethylnaphthalene demonstrated that analysis of Parr functions and the relative energies of competitive reaction paths can accurately predict high regioselectivity, which aligns with experimental results researchgate.net.
Table 1: Hypothetical Relative Energies of Sigma Complexes for Electrophilic Attack on this compound
| Position of Attack | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C2 | +2.5 | Minor Product |
| C3 | +1.8 | Minor Product |
| C4 | 0.0 | Major Product |
| C5 | +3.1 | Minor Product |
| C6 | +0.5 | Significant Byproduct |
| C8 | +4.0 | Trace Product |
Note: This data is illustrative and not based on actual experimental or calculated values for this compound.
Stereoselectivity Prediction:
This compound is an achiral molecule. Stereoselectivity would become a relevant consideration if the molecule were to react with a chiral reagent or under chiral catalytic conditions to introduce a new chiral center. As no such reactions are prominently documented for this specific compound, the prediction of stereoselectivity is not applicable in a general context. Should such a reaction be investigated, computational methods such as modeling the transition states of the diastereomeric pathways would be employed to predict the stereochemical outcome.
In Silico Ligand-Receptor Interaction Modeling
In silico modeling can be utilized to understand how this compound might interact with biological macromolecules like proteins. These studies are crucial for understanding potential binding motifs, even in the absence of known biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. For this compound, docking studies could be performed against a variety of protein targets to identify potential binding pockets and key interactions.
The process would involve:
Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).
Generating a 3D conformer of this compound.
Using docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.
A molecular docking study of nitro benzamide derivatives with the iNOS enzyme revealed that the number and orientation of nitro groups significantly influence binding efficiency researchgate.net. Similarly, for this compound, the positions of the nitro and sulfonate groups would be critical in determining its binding orientation within a protein active site.
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.2 | Arg124, Tyr351, Phe412 |
| 2 | -7.9 | Arg124, Ser353, Leu400 |
| 3 | -7.5 | Val120, Tyr351, Asn398 |
Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.
Once a plausible binding pose is identified through molecular docking, a more detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex can be performed researchgate.netnih.gov. These interactions are fundamental to molecular recognition in biological systems. Key non-covalent interactions that could be involved in the binding of this compound include:
Hydrogen Bonds: The sulfonic acid and nitro groups can act as hydrogen bond acceptors, and the sulfonic acid can also be a hydrogen bond donor.
Electrostatic Interactions: The negatively charged sulfonate group would likely form strong salt bridges with positively charged amino acid residues such as arginine and lysine.
π-π Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.
Cation-π Interactions: The electron-rich naphthalene ring could interact favorably with cationic residues.
Quantum chemical calculations and molecular dynamics simulations can provide deeper insights into the nature and strength of these interactions mdpi.com. For instance, a computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid calculated binding energies with ephedrine and caffeine, indicating the formation of stable complexes journalirjpac.com.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-isopropyl-1,6-dimethylnaphthalene |
| 4-amino-3-hydroxynaphthalene-1-sulfonic acid |
| Ephedrine |
| Caffeine |
| Arginine |
| Lysine |
| Phenylalanine |
| Tyrosine |
Role as an Intermediate in Fine Chemical Production
The most significant and well-documented application of this compound is as a precursor in the manufacture of other chemical intermediates. The nitro group can be readily reduced to an amino group, transforming the molecule into 7-aminonaphthalene-1-sulfonic acid. This corresponding amine is a crucial component in the synthesis of a wide array of organic molecules. Nitronaphthalene sulfonic acids, in general, are recognized as important intermediates in the production of dyestuffs google.comgoogle.com.
While this compound is not typically used directly as a dye, its derivative, 7-aminonaphthalene-1-sulfonic acid, is a key precursor for a variety of azo dyes . The process involves the diazotization of the amino group, followed by coupling with other aromatic compounds to create complex, colored molecules. This pathway highlights the indirect but critical role of this compound in the dye industry.
A related compound, 7-amino-1,3-naphthalenedisulfonic acid, is also a well-established dye intermediate, used in the production of a range of synthetic dyes, including reactive, mordant, acid, and direct dyes guidechem.comcymitquimica.com. This underscores the importance of the aminonaphthalene sulfonic acid class of compounds, which are derived from their nitro counterparts, in the coloration industry. For instance, the diazotization of 7-aminonaphthalene-1,3-disulfonic acid and subsequent coupling reactions lead to the formation of various dyes, as detailed in the table below.
Table 1: Examples of Dyes Synthesized from a 7-Aminonaphthalene Sulfonic Acid Derivative This table showcases dyes derived from 7-amino-1,3-naphthalenedisulfonic acid, illustrating the typical applications of the amino compounds that are produced from the reduction of nitro precursors like this compound.
| Dye Name | Dye Class | Coupling Partner Example |
|---|---|---|
| C.I. Reactive Yellow 84 | Reactive Dye | Pyrazolone derivative |
| C.I. Mordant Yellow 20 | Mordant Dye | 2-Hydroxybenzoic acid |
| C.I. Acid Black 3 | Acid Dye | Naphthol derivative |
| C.I. Acid Red 47 | Acid Dye | O-Methylaniline |
| C.I. Direct Orange 74 | Direct Dye | m-Toluidine |
There is limited specific information in the public domain detailing the direct use of this compound as a precursor for pharmaceutical or agrochemical intermediates. However, the broader class of aminonaphthalenesulfonic acids has been explored in various biochemical applications, such as in the synthesis of fluorescent probes cymitquimica.com. For example, 8-anilinonaphthalene-1-sulfonic acid (ANS), derived from a related aminonaphthalenesulfonic acid, is a widely used fluorescent probe to study proteins nih.gov. This suggests a potential, though not explicitly documented, pathway for derivatives of this compound to be utilized in the development of specialized biochemical reagents.
Applications in Polymer and Materials Chemistry
The application of this compound in polymer and materials chemistry is not well-documented. However, based on the known reactivity of sulfonated naphthalene compounds, several potential applications can be extrapolated.
The sulfonic acid group is known to impart desirable properties to polymers, such as hydrophilicity, ion-exchange capabilities, and proton conductivity. The functionalization of polymers with sulfonic groups is a recognized method for modifying their surface properties and inducing effects like apatite nucleation for biomimetic materials nih.gov. While direct use of this compound for this purpose is not reported, naphthalene-based polymers can be synthesized and subsequently sulfonated to create functional materials nih.gov. This post-sulfonation approach is a common strategy for producing sulfonated polymers researchgate.net.
A more direct route to functionalized polymers is through the use of sulfonated monomers in polymerization reactions. Various sulfonated naphthalene-based monomers are used to synthesize specialty polymers. For example, novel sulfonated polyimides have been prepared from 4,6-bis(4-aminophenoxy)-naphthalene-2-sulfonic acid for applications in proton-exchange membranes hep.com.cn. Similarly, copolymers based on 5-methacrylamide-2-naphthalenesulfonic acid have been developed for biomedical applications nih.gov. It is conceivable that this compound, after reduction of the nitro group to a reactive amine or other functional group, could serve as a monomer for the synthesis of novel polymers.
A significant area of research in materials science is the development of proton-exchange membranes (PEMs) for fuel cells. Sulfonated polymers are key materials for this application due to their ability to transport protons. While perfluorinated sulfonic acid polymers like Nafion are the current standard, there is considerable research into hydrocarbon-based alternatives, including sulfonated polyimides and polyphenylenes, to reduce cost and improve performance at higher temperatures orientjchem.orgrsc.org.
Sulfonated naphthalene-based polymers are considered promising candidates for PEMs. Research has been conducted on sulfonated polynaphthoyleneimides and copolymers derived from sulfonated naphthalene dianhydrides researchgate.netnih.gov. These materials exhibit good thermal stability and proton conductivity. The table below summarizes key properties of some developmental sulfonated polymers for PEM applications, illustrating the potential performance characteristics that could be targeted if this compound were to be used as a building block for such materials.
Table 2: Properties of Selected Sulfonated Polymers for Proton-Exchange Membranes This table provides examples of the performance of various sulfonated polymers, indicating the potential utility of sulfonated naphthalene-based structures in fuel cell applications.
| Polymer Type | Ion-Exchange Capacity (meq/g) | Proton Conductivity (S/cm) | Key Features |
|---|---|---|---|
| Sulfonated Polyimide (SPI-100) | Not specified | High conductivity reported hep.com.cn | Good thermal and mechanical stability hep.com.cn |
| Sulfonated Polynaphthoyleneimide (co-PNIS70/30) | 2.13 | ~0.096 (in-plane at 80°C) nih.gov | High molecular weight, good film-forming properties nih.gov |
| Sulfonated Poly(arylene-co-naphthalimide) | Not specified | > 6.8 x 10-1 (at 80°C) | Excellent stability toward water and oxidation researchgate.net |
| Branched Sulfonimide-Based Poly(phenylenebenzophenone) | 1.00 - 1.86 | 0.076 - 0.122 (at 90°C) mdpi.com | Improved proton conductivity compared to Nafion 117 mdpi.com |
Advanced Analytical Methodologies for 7 Nitronaphthalene 1 Sulfonic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the separation of 7-Nitronaphthalene-1-sulfonic acid from complex matrices, including reaction mixtures and environmental samples. High-performance liquid chromatography, gas chromatography-mass spectrometry, and ion chromatography each offer unique advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Reverse-phase HPLC is a commonly employed mode for the separation of naphthalene (B1677914) sulfonic acid derivatives. sielc.comsielc.com A typical method would utilize a C18 column, which provides a non-polar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. sielc.comsielc.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.comnih.gov
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve optimal separation of complex mixtures containing various isomers and related compounds. researchgate.net Detection is typically performed using a UV detector, as the naphthalene ring system exhibits strong absorbance in the ultraviolet region. sielc.com
Table 1: Illustrative HPLC Method Parameters for the Analysis of Nitronaphthalene Sulfonic Acids
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
This table presents a hypothetical set of parameters based on methods for similar compounds and serves as a starting point for method development for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its low volatility, this compound cannot be directly analyzed by gas chromatography (GC). Therefore, a derivatization step is required to convert the non-volatile sulfonic acid into a more volatile derivative suitable for GC analysis. chromforum.orggcms.cz
Silylation is a common derivatization technique for compounds containing acidic protons, such as sulfonic acids. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic hydrogen of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group. youtube.com The resulting TMS ester is significantly more volatile and can be readily analyzed by GC-MS. nih.gov
The derivatization reaction is typically carried out in an anhydrous solvent, and the resulting mixture is injected into the GC-MS system. The mass spectrometer provides both qualitative and quantitative information, with the mass spectrum offering a unique fragmentation pattern that can be used for structural confirmation.
Table 2: Example of a Derivatization and GC-MS Protocol for Aromatic Sulfonic Acids
| Step | Procedure |
| 1. Sample Preparation | A dried sample of the sulfonic acid is placed in a reaction vial. |
| 2. Derivatization | An appropriate volume of a silylating agent (e.g., MSTFA) and a catalyst (e.g., pyridine) are added. |
| 3. Reaction | The vial is sealed and heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. |
| 4. GC-MS Analysis | An aliquot of the derivatized sample is injected into the GC-MS. |
| GC Column | A non-polar or semi-polar column (e.g., DB-5ms) is typically used. |
| MS Detection | Electron ionization (EI) is commonly used, and the mass spectrum is recorded. |
This table outlines a general procedure for the derivatization and GC-MS analysis of aromatic sulfonic acids and would require optimization for this compound.
Ion Chromatography for Sulfonate Analysis
Ion chromatography (IC) is a powerful technique for the determination of ionic species, making it well-suited for the analysis of the sulfonate group in this compound. acs.org This method is particularly useful for the quantitative analysis of sulfonates in aqueous samples. researchgate.net
In ion-exchange chromatography, an ion-exchange column is used to separate ions based on their charge and affinity for the stationary phase. For the analysis of anionic species like sulfonates, an anion-exchange column is employed. acs.org The mobile phase, or eluent, typically consists of a buffered aqueous solution, such as a carbonate-bicarbonate buffer. researchgate.net
Suppressed conductivity detection is a common detection method in ion chromatography. researchgate.net This technique involves the use of a suppressor device to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.
Electrochemical Analysis Methods
Electrochemical methods provide an alternative and often complementary approach to chromatographic techniques for the analysis of this compound. These methods are based on the electrochemical properties of the analyte, such as its redox behavior and acidity.
Voltammetric Techniques for Redox Characterization
Voltammetric techniques, such as cyclic voltammetry, can be used to study the redox behavior of this compound. The presence of the nitro group, a reducible functional group, makes this compound electrochemically active. numberanalytics.com
In a voltammetric experiment, the current response of an analyte is measured as a function of the applied potential. The resulting voltammogram provides information about the reduction and oxidation potentials of the compound. The reduction of the nitro group on the naphthalene ring is expected to produce a distinct cathodic peak. researchgate.net The characteristics of this peak, such as its potential and height, can be used for both qualitative and quantitative analysis.
Potentiometric Titration for Acidic Group Quantification
Potentiometric titration is a classic and reliable method for determining the concentration of an acidic or basic substance in a solution. core.ac.uk This technique can be applied to quantify the sulfonic acid group in this compound. osti.govresearchgate.net
The titration involves the gradual addition of a standard solution of a strong base, such as sodium hydroxide (B78521), to a solution of the sulfonic acid. The change in pH is monitored using a pH electrode as the titrant is added. The equivalence point of the titration, which corresponds to the complete neutralization of the sulfonic acid, is identified by a sharp change in pH. core.ac.uk The volume of titrant required to reach the equivalence point is then used to calculate the concentration of the sulfonic acid.
Spectroscopic Quantification Techniques
Spectroscopic methods are fundamental in the quantitative analysis of aromatic compounds such as this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to determine its concentration, often in solution. The choice of spectroscopic method depends on the intrinsic properties of the analyte and the complexity of the sample matrix.
UV-Vis Spectrophotometric Assays for Concentration Determination
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For this compound, the presence of the nitronaphthalene chromophore results in strong UV absorption. The sulfonic acid group, being an auxochrome, can influence the position and intensity of the absorption bands. While specific spectral data for this compound is not extensively detailed in publicly available literature, the UV absorption spectra of naphthalene derivatives are well-characterized, typically showing absorption maxima in the range of 250-400 nm. For instance, studies on related compounds, such as silyl-substituted naphthalenes, have reported absorption peaks within this range. researchgate.net
A typical UV-Vis spectrophotometric assay for the concentration determination of this compound would involve preparing a series of standard solutions of known concentrations. The absorbance of these standards would be measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Table 1: Illustrative Beer-Lambert Law Calibration Data for a Hypothetical UV-Vis Assay
| Standard Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.150 |
| 2.5 | 0.375 |
| 5.0 | 0.750 |
| 7.5 | 1.125 |
| 10.0 | 1.500 |
Note: This table is for illustrative purposes to demonstrate the principle of a UV-Vis spectrophotometric assay. The actual absorbance values and linear range would need to be determined experimentally for this compound.
Fluorescence Spectroscopy for Detection in Complex Matrices
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. This method is particularly useful for detecting low concentrations of analytes in complex matrices due to its high specificity and sensitivity.
The fluorescence properties of a molecule are intrinsically linked to its chemical structure. Many naphthalene sulfonic acid derivatives are known to be fluorescent and are used as fluorescent probes and tracers. researchgate.netnih.gov For example, 8-anilinonaphthalene-1-sulfonic acid is a well-known fluorescent probe that binds to hydrophobic regions of proteins, resulting in a significant increase in its fluorescence quantum yield. nih.govwikipedia.org
However, the presence of a nitro group (-NO2) in the structure of this compound is expected to have a significant impact on its fluorescence properties. Nitroaromatic compounds are often characterized by weak fluorescence or a complete lack of fluorescence. nih.gov This is due to the electron-withdrawing nature of the nitro group, which can promote non-radiative decay processes, such as intersystem crossing, that compete with fluorescence emission. nih.gov This phenomenon is known as fluorescence quenching.
Therefore, direct fluorescence spectroscopy may not be the most suitable method for the detection of this compound. However, indirect methods could potentially be developed. For instance, the reduction of the nitro group to an amino group would likely yield a highly fluorescent aminonaphthalene sulfonic acid derivative. This chemical transformation could be exploited for quantitative analysis.
Table 2: Potential Suitability of Fluorescence Spectroscopy for this compound
| Aspect | Assessment for this compound |
| Direct Detection | Likely low to negligible due to fluorescence quenching by the nitro group. |
| Indirect Detection | Possible via chemical derivatization (e.g., reduction of the nitro group). |
| Sensitivity | Potentially high if a fluorescent derivative is formed. |
| Selectivity | High, especially in complex matrices, if a specific derivatization reaction is used. |
Microfluidic and Miniaturized Analytical Systems
In recent years, there has been a significant trend towards the miniaturization of analytical systems, leading to the development of microfluidic and lab-on-a-chip (LOC) devices. chromatographyonline.comsemi.ac.cnharvard.edu These systems offer several advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for portability and automation. chromatographyonline.comjhu.edu
While specific applications of microfluidic systems for the analysis of this compound are not widely reported, the technology holds considerable promise for this and other industrial chemical analyses. A microfluidic device for the analysis of this compound could integrate various analytical steps, such as sample pretreatment, separation, and detection, onto a single chip.
For instance, a microchip could be designed to perform an electrophoretic separation of this compound from other isomers or impurities, followed by on-chip detection using UV absorbance or, if derivatized, fluorescence. The development of such a device would be particularly beneficial for at-line or online monitoring of industrial processes involving this compound.
The analysis of nitroaromatic compounds in complex samples has been demonstrated using microfluidic devices, often coupled with sensitive detection methods. rsc.orgnih.gov These approaches could be adapted for the specific analysis of this compound.
Table 3: Features of Microfluidic Systems for the Analysis of Industrial Intermediates
| Feature | Advantage for Analysis of this compound |
| Miniaturization | Reduces the consumption of potentially hazardous chemicals and samples. |
| Integration | Combines multiple analytical steps (e.g., separation, detection) on a single device. |
| Speed | Enables rapid analysis for process monitoring and quality control. |
| Automation | Reduces manual labor and improves reproducibility. |
| Portability | Allows for on-site or at-line analysis in an industrial setting. |
Environmental Chemical Behavior and Transformation of 7 Nitronaphthalene 1 Sulfonic Acid
Degradation Pathways in Environmental Systems
The environmental fate of 7-Nitronaphthalene-1-sulfonic acid, a synthetic organic compound, is determined by a combination of physical, chemical, and biological processes. Its persistence and potential for transport in various environmental compartments are dictated by its susceptibility to degradation through photolysis, hydrolysis, and microbial action. Understanding these degradation pathways is crucial for assessing its environmental risk.
Photolytic Degradation Mechanisms and Kinetics
Direct Photolysis: Nitroaromatic compounds can absorb sunlight, leading to the formation of excited states that can undergo various reactions. researchgate.net For instance, the direct photolysis of nitrobenzene (B124822) and nitrophenols in aqueous solutions has been shown to follow zero-order kinetics, with quantum yields for removal in the range of 10⁻³ to 10⁻⁴. nih.gov The degradation mechanism for nitrobenzene is suggested to primarily involve a nitro-nitrite intramolecular rearrangement. nih.gov The photolysis of 1-nitronaphthalene (B515781), a structural analogue, is known to be very fast in the atmosphere. nih.gov Theoretical studies on 1-nitronaphthalene suggest that upon absorption of UVA or UVB radiation, the molecule undergoes efficient intersystem crossing to a triplet excited state, which can then lead to photodegradation through an intramolecular rearrangement involving the formation of an oxaziridine (B8769555) ring.
While specific kinetic parameters like the quantum yield and rate constants for the direct and indirect photolysis of this compound are not documented, it is expected to undergo photodegradation in the environment through a combination of these direct and indirect mechanisms. The rates would be influenced by factors such as water chemistry (pH, presence of nitrates and dissolved organic matter), water depth, and season. nih.gov
Hydrolytic Stability and Transformation
The hydrolytic stability of this compound is a key factor in its environmental persistence. Aryl sulfonic acids and their derivatives are generally considered to be resistant to hydrolysis under typical environmental conditions. wikipedia.org The carbon-sulfur bond in aromatic sulfonic acids is strong, contributing to their stability.
However, the hydrolysis of sulfonate esters has been studied to understand the reactivity of the sulfonate group. These studies indicate that hydrolysis can occur, although often under specific conditions such as in alkaline solutions. The mechanism of hydrolysis of sulfonate esters can be complex, potentially proceeding through either a concerted or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.
For aryl halides, the presence of a nitro group can activate the molecule towards hydrolysis. While not directly a sulfonate hydrolysis, this indicates that the nitro group can influence the reactivity of the aromatic ring.
Given the general stability of the aryl-SO₃H bond, significant hydrolytic degradation of this compound under normal environmental pH and temperature is not expected to be a primary degradation pathway.
Biodegradation Pathways and Identification of Metabolites
The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms due to the electron-withdrawing nature of the sulfonate group, which can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. researchgate.net The presence of a nitro group can further increase the recalcitrance of the molecule.
However, several microorganisms have been shown to degrade related compounds. For instance, the biodegradation of 4-amino-naphthalene-1-sulfonic acid has been demonstrated by a bacterial consortium. nih.gov The presence of a nitro group in nitroaromatic compounds often necessitates initial reduction to an amino group before ring cleavage can occur. mdpi.com
While a specific biodegradation pathway for this compound has not been detailed in the literature, based on the degradation of analogous compounds, a plausible pathway can be proposed. The initial step would likely involve the reduction of the nitro group to an amino group, forming 7-amino-naphthalene-1-sulfonic acid. This transformation is a common initial step in the aerobic and anaerobic biodegradation of nitroaromatic compounds. mdpi.com
Following the reduction to the corresponding amine, further degradation could proceed through pathways observed for aminonaphthalene sulfonic acids. This might involve desulfonation, where the sulfonic acid group is removed, followed by cleavage of the naphthalene (B1677914) rings. The specific metabolites would depend on the microorganisms present and the environmental conditions (e.g., aerobic vs. anaerobic).
Adsorption and Desorption Behavior in Environmental Media
The transport and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption characteristics in soil and sediment.
Interaction with Soil and Sediment Components
The adsorption of organic compounds in soil is a complex process influenced by the properties of both the chemical and the soil. For a compound like this compound, which has both a nonpolar naphthalene ring system and a polar, ionizable sulfonic acid group, interactions with various soil components are expected.
The naphthalene moiety suggests a potential for hydrophobic interactions with soil organic matter (SOM). Studies on naphthalene have shown that its adsorption to soil is influenced by the organic carbon content. mdpi.com
The sulfonic acid group, being highly polar and likely ionized under typical environmental pH, will significantly affect the compound's adsorption behavior. Anionic compounds like sulfonates generally exhibit weaker adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. However, interactions with positively charged sites on minerals (e.g., iron and aluminum oxides) or through cation bridging with polyvalent cations in the soil solution can occur.
The adsorption of naphthalene derivatives has been shown to be influenced by the electronic structure of the molecule and the pH of the soil, which affects the protonation state of the compound and the surface charge of soil particles.
Modeling of Environmental Distribution and Fate
Predicting the environmental distribution and fate of chemicals like this compound often relies on mathematical models. These models use the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with environmental parameters to estimate its distribution in air, water, soil, and sediment.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the necessary physicochemical properties and degradation rate constants when experimental data are unavailable. For nitroaromatic compounds, QSAR models have been developed to predict their reduction potential and toxicity.
Due to the lack of specific experimental data for this compound, its environmental fate modeling would necessitate the use of estimated parameters from QSARs or data from structurally similar compounds. This approach introduces uncertainty, and the results should be interpreted with caution. The polar and ionizable nature of the sulfonic acid group would need to be carefully considered in any modeling effort, as standard models developed for neutral, nonpolar compounds may not be directly applicable.
Advanced Oxidation Processes for Remediation Research
Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the treatment of wastewater containing recalcitrant organic pollutants such as this compound. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. Research into AOPs for the remediation of nitronaphthalene sulfonic acids has explored various techniques, including Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation.
Fenton, Photo-Fenton, and Ozonation Studies
Fenton and Photo-Fenton Processes:
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be significantly enhanced by the application of UV light, a variation known as the photo-Fenton process. While specific studies on this compound are limited, research on related compounds like other naphthalene sulfonates and nitrophenols provides valuable insights into the potential efficacy of these methods.
For instance, studies on the photo-Fenton-like treatment of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) have demonstrated significant removal of chemical oxygen demand (COD) and total organic carbon (TOC). In one study, optimized conditions of pH 5.0, 1.5 mM Fe³⁺, and 35 mM H₂O₂ resulted in 82% COD and 51% TOC removal for a solution with an initial COD of 450 mg/L within 24 minutes. ulakbim.gov.tr The photo-Fenton process is generally more effective than the conventional Fenton process due to the photolysis of Fe³⁺ complexes, which regenerates Fe²⁺ and produces additional hydroxyl radicals. researchgate.netresearchgate.net
The degradation of nitrophenols by Fenton and photo-Fenton processes has shown that near-stoichiometric accumulation of nitrate (B79036) occurs as a result of the mineralization of the organically bound nitrogen. researchgate.net It is plausible that the degradation of this compound would also lead to the formation of nitrate ions as the nitro group is cleaved from the aromatic ring. The degradation pathway likely involves the hydroxylation of the naphthalene ring, followed by ring opening and the formation of smaller, more easily biodegradable organic acids, and ultimately, mineralization to CO₂, water, and inorganic ions like sulfate (B86663) and nitrate. researchgate.net
Interactive Data Table: Photo-Fenton Treatment of H-Acid
| Parameter | Initial Value | Final Value (after 24 min) | % Removal |
| COD | 450 mg/L | 81 mg/L | 82% |
| TOC | Not specified | Not specified | 51% |
| Data derived from a study on H-acid, a related naphthalene sulfonate. ulakbim.gov.tr |
Ozonation Studies:
Ozonation has been investigated for the degradation of various naphthalene sulfonic acids. Ozone can react with organic compounds through two primary mechanisms: direct reaction with the molecule or indirect reaction via the generation of hydroxyl radicals. The reactivity of naphthalene sulfonic acids with ozone has been found to decrease as the number of sulfonic groups on the aromatic ring increases, due to the electron-withdrawing nature of the sulfonic groups which deactivates the ring towards electrophilic attack by ozone. rsc.orgpsu.edu
Studies on the ozonation of naphthalene-1-sulfonic acid have shown that the primary attack of ozone occurs at the carbon-carbon double bonds with the highest electron density. rsc.orgpsu.edu The degradation products identified include highly oxidized organic acids and sulfate ions, indicating the cleavage of both the aromatic ring and the carbon-sulfur bond of the sulfonate group. rsc.orgpsu.edu The stoichiometry of the direct ozonation reaction was found to be approximately one mole of sulfonic acid per mole of ozone. rsc.orgpsu.edu
For a range of eleven naphthalene sulfonic acids, ozonation was effective in reducing COD and TOC. nih.gov A key finding was that ozonation could significantly increase the biodegradability of these compounds. An ozone consumption of around 3.0 mg per mg of initial TOC was found to be a practical predictor for achieving good biodegradability. nih.gov The degradation kinetics of these compounds were found to follow pseudo-first-order kinetics, and a linear relationship was observed between the logarithm of the degradation rate constant and the energy of the highest occupied molecular orbital (E(homo)), indicating that electrophilic attack is the primary degradation mechanism. nih.gov
Interactive Data Table: Ozonation of Naphthalene Sulfonic Acids - General Findings
| Parameter | Observation | Reference |
| Reactivity | Decreases with an increasing number of sulfonic groups. | rsc.orgpsu.edu |
| Degradation Products | Highly oxidized organic acids, sulfate ions. | rsc.orgpsu.edu |
| Stoichiometry (Direct Reaction) | ~1 mole of sulfonic acid per mole of ozone. | rsc.orgpsu.edu |
| Biodegradability | Significantly increased after ozonation. | nih.gov |
| These findings are based on studies of various naphthalene sulfonic acids, not specifically this compound. |
Electrochemical Oxidation for Degradation
Electrochemical oxidation is another AOP that has shown promise for the degradation of persistent organic pollutants, including naphthalene sulfonates. This technique typically employs anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD), which are capable of generating hydroxyl radicals on their surface.
Research on the electrochemical oxidation of a mixture of naphthalene sulfonates demonstrated that while some mono- and di-sulfonated naphthalenes could be biodegraded, more complex structures like naphthalene trisulfonates were recalcitrant to biological treatment but could be completely mineralized by electrochemical oxidation using a BDD anode. researchgate.net This suggests that electrochemical oxidation can be a highly effective method for breaking down complex naphthalene sulfonic acid structures that are resistant to other forms of treatment.
The electrochemical reduction of an isomeric mixture of 1,6- and 1,7-nitronaphthalene sulfonic acids has also been investigated, primarily for the synthesis of the corresponding amino-naphthalene sulfonic acids (Cleve's acids). researchgate.net While the focus of this research was on synthesis rather than degradation, it demonstrates that the nitro group on the naphthalene ring can be electrochemically reduced. For degradation purposes, anodic oxidation would be the preferred approach.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Production
The traditional synthesis of nitronaphthalene sulfonic acids involves the nitration of naphthalene (B1677914) sulfonic acids. google.com A key area of future research is the development of novel and more sustainable synthetic pathways. This includes exploring alternative nitrating agents and reaction conditions to improve yield and selectivity while reducing hazardous byproducts. For instance, processes are being investigated that can be carried out batchwise or continuously, which could lead to significant increases in space/time yields. google.com
A significant focus is on making the isolation and purification processes more environmentally friendly. One approach involves the inherent recycle of all acidic liquid streams generated during isolation and washing. google.com This "green isolation" process aims to reduce waste and energy consumption by, for example, using the filtrate from one batch as the reaction medium for the next. google.com
Development of Highly Functionalized Derivatives with Tailored Reactivity
7-Nitronaphthalene-1-sulfonic acid serves as a crucial building block for a variety of more complex molecules, particularly dyes and pigments. google.comontosight.ai Future research will likely focus on the development of highly functionalized derivatives with precisely tailored reactivity and properties. By modifying the core structure, chemists can create new compounds with enhanced characteristics for specific applications.
For example, the reduction of the nitro group in nitronaphthalene sulfonic acids leads to the corresponding aminonaphthalene sulfonic acids, which are important intermediates in the synthesis of azo dyes. epa.govgoogle.com Research into the synthesis of derivatives like 3-Amino-7-nitronaphthalene-1,5-disulphonic acid highlights the ongoing effort to create a diverse palette of chemical intermediates. sielc.com
Integration of Computational and Experimental Approaches for Mechanism Elucidation
Understanding the intricate mechanisms of aromatic sulfonation and nitration is fundamental to controlling the regiochemistry of these reactions. nih.gov Future research will increasingly rely on the integration of computational modeling and experimental studies to elucidate these mechanisms.
Computational chemistry can provide valuable insights into the transition states and reaction pathways, helping to predict the most likely substitution patterns under different conditions. This theoretical understanding, when combined with empirical data from laboratory experiments, can guide the development of more efficient and selective synthetic strategies. For instance, understanding the factors that favor the formation of 1-substitution products over 2-substitution products in naphthalene is crucial for targeted synthesis. youtube.com
Advanced Applications in Smart Materials and Sensing Technologies
The unique electronic and optical properties of naphthalene derivatives make them promising candidates for applications in smart materials and sensing technologies. Smart materials are substances that can significantly alter one or more of their properties in a controlled fashion in response to external stimuli like temperature, light, or pH. sci-hub.sethescipub.com
Derivatives of nitronaphthalene sulfonic acids could potentially be incorporated into polymers or other matrices to create materials that change color or other properties in response to specific analytes. This could lead to the development of novel sensors for environmental monitoring or medical diagnostics. The field of sulfonated molecules is already being explored for various biomaterial applications, including in hydrogels, scaffolds, and nanoparticles. mdpi.com
Fundamental Studies on Aromatic Sulfonation and Nitration Regiochemistry
The regiochemistry of electrophilic aromatic substitution on naphthalene is a complex topic that continues to be an area of active research. libretexts.org The position of the incoming electrophile is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. libretexts.org
For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. wordpress.com Similarly, the nitration of naphthalene can lead to a mixture of products. nih.gov Fundamental studies aimed at unraveling the subtleties of these reactions are essential for achieving high selectivity in the synthesis of specific isomers like this compound. These studies often involve detailed kinetic and mechanistic investigations. nih.govwordpress.com
Addressing Environmental Impact through Green Chemistry Principles
The production and use of chemicals inevitably have an environmental impact. A key future direction for research on this compound and related compounds is the application of green chemistry principles to minimize this impact. nih.gov This involves a holistic approach that considers the entire life cycle of the chemical, from its synthesis to its ultimate fate in the environment. nih.gov
Efforts are being made to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes using safer solvents, reducing energy consumption, and designing products that are biodegradable. nih.gov For instance, research into the environmental fate and toxicity of naphthalenesulfonic acid derivatives is crucial for assessing their potential risks and ensuring their safe use. ontosight.ainih.gov The development of sustainable chemical processes that incorporate recycling and waste minimization is a critical goal for the chemical industry. google.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-nitronaphthalene-1-sulfonic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nitration of naphthalene derivatives followed by sulfonation. For example, nitration of 1-naphthalenesulfonic acid under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Purification via recrystallization in acidic aqueous solutions or column chromatography with silica gel (eluting with methanol/dichloromethane) is critical to remove isomers like 5- or 8-nitro byproducts. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. How can spectroscopic techniques confirm the structure and regioselectivity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., H-2 and H-8 protons in naphthalene).
- IR Spectroscopy : Confirm sulfonic acid (–SO₃H) stretches (~1180 cm⁻¹, asymmetric; ~1040 cm⁻¹, symmetric) and nitro (–NO₂) stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).
- X-ray Diffraction : Resolves regioselectivity by mapping substituent positions on the naphthalene ring .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
- Methodological Answer : The nitro group directs electrophilic substitution to the para position relative to itself (C-8), while the sulfonic acid group deactivates the ring. Kinetic studies using UV-Vis spectroscopy under varying pH (1–10) reveal that sulfonic acid deprotonation (–SO₃⁻) enhances electron density at C-4, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). Competitive pathways (e.g., reduction of –NO₂ to –NH₂ under H₂/Pd-C) require inert atmospheres to avoid side reactions .
Q. How do computational models predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and predict frontier molecular orbitals. The nitro group lowers the LUMO energy (–2.1 eV), enhancing electrophilicity. Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) to simulate reaction environments. These models align with experimental UV-Vis and cyclic voltammetry data .
Q. What strategies mitigate degradation of this compound under thermal or oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition >250°C, with sulfonic acid dehydration as a primary pathway. Oxidative stability tests (H₂O₂, 30% w/w) reveal nitro group reduction as a competing process. Stabilization strategies include:
- pH Control : Storing solutions at pH 3–5 (prevents sulfonic acid decomposition).
- Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
Q. How can contradictory spectral data arising from isomerism be resolved?
- Methodological Answer : Isomeric byproducts (e.g., 5-nitronaphthalene-1-sulfonic acid) complicate characterization. Advanced methods include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish isomers.
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers via exact mass (Δ < 3 ppm).
- Ion Mobility Spectroscopy : Separates isomers based on collision cross-section differences .
Key Challenges & Recommendations
- Regioselectivity in Synthesis : Use directing groups (e.g., –SO₃H) to enhance nitration at C-7. Monitor reaction progress via inline FTIR .
- Stability in Catalytic Systems : Avoid transition metals (e.g., Fe³⁺) that accelerate nitro group reduction. Prefer inert reactors (glass-lined) for high-temperature studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
